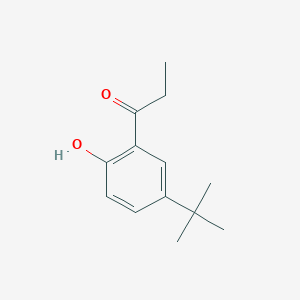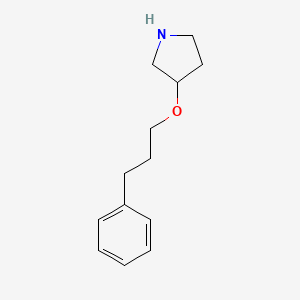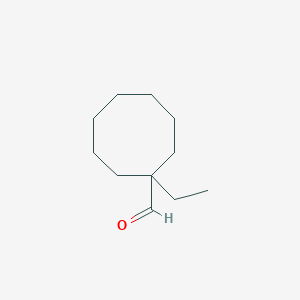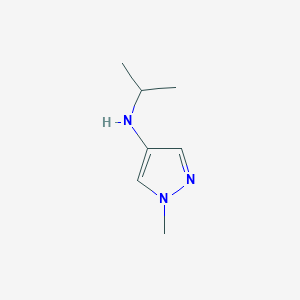
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to a propanone backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-tert-butylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Tert-butyl-2-hydroxyphenyl)ethanone: This compound has a similar structure but with an ethanone backbone, leading to different reactivity and applications.
1-(5-Tert-butyl-2-methoxyphenyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-11(14)10-8-9(13(2,3)4)6-7-12(10)15/h6-8,15H,5H2,1-4H3 |
InChI Key |
KFFLKOHVAXUGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13271535.png)

![1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13271548.png)
![tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13271554.png)
![4-[3-(Cyclopropylamino)butyl]phenol](/img/structure/B13271559.png)
![3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13271562.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid](/img/structure/B13271564.png)
![2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol](/img/structure/B13271576.png)
![(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)



